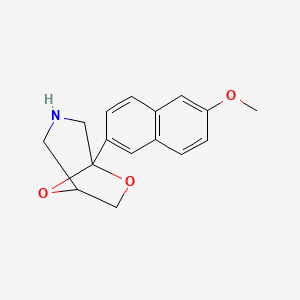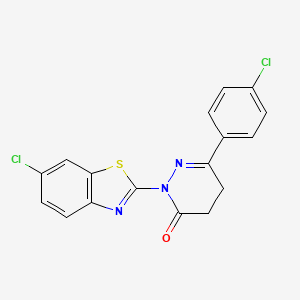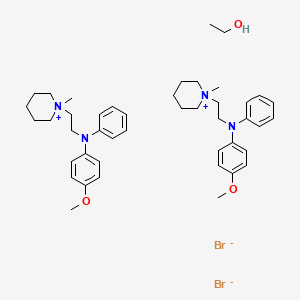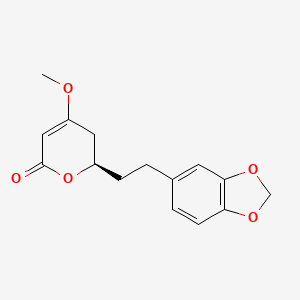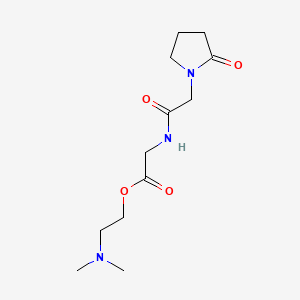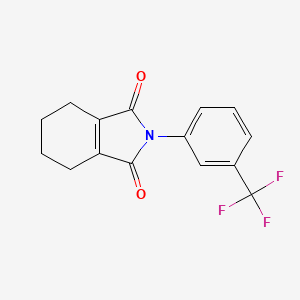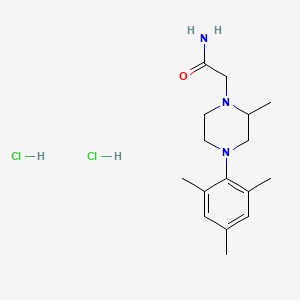
Calenduloside G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is part of a larger family of calendulosides, which are known for their diverse biological activities. Calenduloside G has garnered interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and cardioprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Calenduloside G typically involves the extraction from natural sources, particularly the roots of Calendula officinalis . The extraction process includes several steps such as solvent extraction, chromatography, and crystallization to isolate the pure compound. Specific synthetic routes and reaction conditions for this compound are not extensively documented, but general methods for triterpenoid saponins involve the use of organic solvents like methanol, ethanol, and dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. Large-scale production would require optimization of solvent use, extraction times, and purification techniques to ensure high yield and purity. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) could be employed for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Calenduloside G can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the glycoside moiety.
Reduction: Reduction reactions can target the carbonyl groups in the triterpenoid structure.
Substitution: Nucleophilic substitution reactions can occur at the glycosidic linkage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can result in modified glycosides with different functional groups .
Applications De Recherche Scientifique
Calenduloside G has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Calenduloside G involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: Inhibiting pro-inflammatory cytokines and enzymes.
Cardioprotective Actions: Modulating signaling pathways involved in cardiac cell survival and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calenduloside A: Another triterpenoid glycoside from Calendula officinalis with similar anti-inflammatory properties.
Calenduloside C and D: These compounds also share structural similarities and biological activities with Calenduloside G.
Calenduloside E: Known for its cardioprotective effects, similar to this compound.
Uniqueness
This compound stands out due to its specific glycosidic linkage and the unique combination of biological activities it exhibits. Its distinct structure allows for targeted interactions with molecular pathways that are not as pronounced in other calendulosides .
Propriétés
Numéro CAS |
26020-15-5 |
|---|---|
Formule moléculaire |
C42H66O14 |
Poids moléculaire |
795.0 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H66O14/c1-37(2)14-16-42(36(51)52)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-30(48)31(29(47)32(56-35)33(49)50)55-34-28(46)27(45)26(44)22(19-43)53-34/h8,21-32,34-35,43-48H,9-19H2,1-7H3,(H,49,50)(H,51,52)/t21-,22+,23-,24+,25-,26-,27-,28+,29-,30+,31-,32-,34-,35+,39-,40+,41+,42-/m0/s1 |
Clé InChI |
BQPYEFAVIPEQIK-AGCVEWRESA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


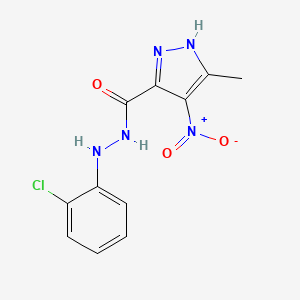
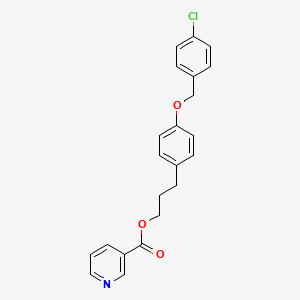
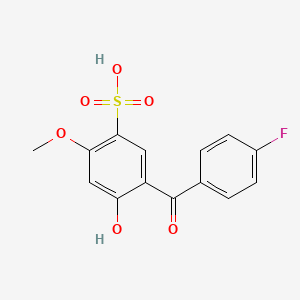
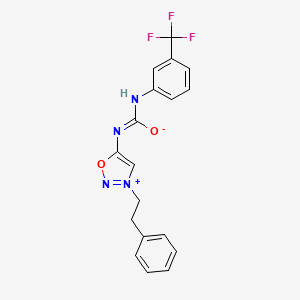
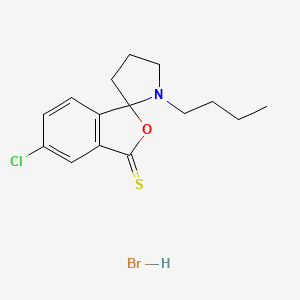
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
